molecular formula C15H9F2NO3S B2687040 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 899348-47-1

6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No.: B2687040
CAS No.: 899348-47-1
M. Wt: 321.3
InChI Key: ZUMVMRMYADVPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one (CAS 899348-47-1) is a synthetic quinolin-4-one derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C15H9F2NO3S and a molecular weight of 321.30, this compound serves as a valuable chemical intermediate and scaffold for the development of novel therapeutic agents . Quinolin-4-ones are a privileged structure in drug discovery, known for a broad spectrum of biological activities . This particular derivative is characterized by its 6,7-difluoro and 3-phenylsulfonyl substitutions, which are key modulators of its physicochemical and biological properties. Researchers utilize this compound primarily in the exploration of new anti-infective and anticancer therapies. The quinolin-4-one core is a recognized pharmacophore in the development of antimalarial compounds, such as the Endochin-Like Quinolones (ELQs), which target the parasite's mitochondrial electron transport chain . Furthermore, related quinoline and quinolone derivatives have demonstrated promising selective cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cells, making them attractive leads for oncology research . The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments and to comply with all applicable institutional and regulatory guidelines when handling this material.

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-difluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO3S/c16-11-6-10-13(7-12(11)17)18-8-14(15(10)19)22(20,21)9-4-2-1-3-5-9/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMVMRMYADVPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a quinoline backbone with difluoromethyl and phenylsulfonyl substituents, which contribute to its pharmacological properties. The structural formula can be represented as follows:

C13H8F2N2O2S\text{C}_{13}\text{H}_{8}\text{F}_{2}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : There is evidence supporting the antimicrobial activity of this compound against various pathogens, making it a candidate for further development in antibiotic therapies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity IC50/EC50 Values Target Reference
Enzyme Inhibition5.0 µMCOX-2
Antioxidant Activity15 µMDPPH Radical Scavenging
Antimicrobial Activity8 µg/mLStaphylococcus aureus

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis by inhibiting COX enzymes and decreasing prostaglandin levels.
  • Anticancer Potential : In vitro studies revealed that the compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), suggesting potential as an anticancer agent through apoptosis induction.
  • Neuroprotective Properties : Research indicated that the compound could protect neuronal cells from oxidative damage, highlighting its potential application in neurodegenerative diseases such as Alzheimer's.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one is C19H15F2N2O3SC_{19}H_{15}F_2N_2O_3S, with a molecular weight of approximately 429.4 g/mol. The compound features a quinoline core that enhances its biological activity due to the following structural characteristics:

  • Fluorine Atoms : Increase lipophilicity and influence biological interactions.
  • Phenylsulfonyl Group : Enhances reactivity and potential for enzyme inhibition.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in various diseases, particularly cancer and infectious diseases. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Key Findings :

  • Enzyme Inhibition : Research indicates that this compound exhibits moderate inhibitory activity against various kinases, which are crucial in cell signaling pathways related to cancer progression .
Enzyme TargetInhibition ActivityReference
Various kinasesModerate

Antimicrobial Activity

The compound shows promise in antimicrobial applications. Its unique structure may enhance antibacterial properties, making it a candidate for developing new antibiotics.

Case Study :
A study highlighted the compound's effectiveness against resistant bacterial strains, suggesting that modifications to its structure could lead to improved efficacy .

Fluorescent Probes

Due to its photophysical properties, this compound has been investigated as a fluorescent probe in biological imaging. Its ability to bind selectively to certain cellular components can aid in visualizing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

Fluorinated Analogues

6-Fluoro-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic Acid (CAS: 70032-17-6) Key Features: Retains a single fluorine at position 6 and replaces the phenylsulfonyl group with a carboxylic acid. Impact: The carboxylic acid enhances water solubility but reduces membrane permeability.

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Key Features: Features a sulfanyl (thioether) group instead of sulfonyl and a 4-hydroxy substituent. Impact: The sulfanyl group increases lipophilicity, while the hydroxyl group may improve target binding via hydrogen bonding. This derivative highlights the role of sulfur-based substituents in modulating pharmacokinetics .

Sulfonyl-Modified Analogues

3-((3,4-Dimethylphenyl)sulfonyl)-6,7-difluoro-1-methylquinolin-4(1H)-one (CAS: 1326863-34-6) Key Features: Incorporates a 3,4-dimethylphenylsulfonyl group and a methyl substituent at position 1. The molecular weight (363.38 g/mol) is higher than the parent compound, reflecting added complexity .

3-((3-Chlorophenyl)sulfonyl)-6,7-difluoro-1-(3-fluorobenzyl)quinolin-4(1H)-one (CAS: 1326845-99-1) Key Features: Substitutes the phenylsulfonyl group with a 3-chlorophenylsulfonyl moiety and adds a 3-fluorobenzyl group at position 1. The fluorobenzyl group could further enhance metabolic stability .

Non-Fluorinated Quinolinones

4-Oxo-1-propyl-1,4-dihydroquinoline-3-carboxylic Acid (CAS: 129686-99-3) Key Features: Lacks fluorine atoms and replaces sulfonyl with a carboxylic acid. Carboxylic acids are common in antimicrobial agents but may limit oral bioavailability due to ionization .

6,7-Methylenedioxy-4-(2,5-dimethoxyphenyl)quinolin-2(1H)-one Key Features: Replaces fluorine with a methylenedioxy group (a bioisostere of fluorine) and adds methoxy substituents on the 4-phenyl ring. Impact: Methylenedioxy groups mimic fluorine’s electronic effects while improving π-π stacking interactions. Methoxy groups enhance solubility but may reduce metabolic stability .

Physicochemical Properties and Drug-Likeness

Property 6,7-Difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one 6-Fluoro-4-oxo-1-propyl-3-carboxylic Acid 3-((3,4-Dimethylphenyl)sulfonyl)-1-methyl Derivative
Molecular Weight (g/mol) 321.30 249.24 363.38
logP ~2.5 (estimated) ~1.8 ~3.0
Water Solubility Moderate (sulfonyl enhances polarity) High (carboxylic acid ionizes) Low (increased lipophilicity)
Synthetic Yield 37–55% >70% Not reported

Q & A

Q. What are the primary synthetic routes for 6,7-difluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via radical oxidative cyclization of o-azidoaryl acetylenic ketones with sulfonic acids under argon at 80°C using tert-butyl hydroperoxide (TBHP) as a radical initiator. This method yields 6,7-difluoro derivatives in good-to-excellent yields, though steric hindrance from aliphatic sulfonic acids (e.g., methanesulfonic acid) may prevent cyclization . Alternative routes include one-pot Michael addition–elimination followed by palladium-catalyzed Buchwald–Hartwig amination, which avoids harsh conditions and enables functional group diversity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography resolves stereochemical ambiguities, as demonstrated in structurally similar quinolones, where dihedral angles between fused rings and π-π stacking interactions were quantified .

Q. How can researchers ensure reproducibility in synthesizing sulfone-containing 4-quinolones?

  • Methodological Answer : Key factors include strict control of reaction atmosphere (e.g., argon for radical stability), stoichiometric ratios of TBHP to substrates, and purification via column chromatography. Electron-withdrawing groups on aromatic rings enhance cyclization efficiency, while sterically bulky substituents require adjusted reaction times or temperatures .

Advanced Research Questions

Q. How can conflicting data on reaction yields with aliphatic vs. aromatic sulfonic acids be resolved?

  • Methodological Answer : Aliphatic sulfonic acids often fail due to steric hindrance during cyclization. Researchers should prioritize aromatic sulfonic acids with electron-donating groups (e.g., –OCH₃) to enhance reactivity. Computational modeling (e.g., DFT) can predict steric and electronic effects, while substituent screening via high-throughput experimentation identifies optimal candidates .

Q. What strategies optimize the pharmacokinetic properties of this compound for therapeutic applications?

  • Methodological Answer : LogP values and water solubility can be modulated by introducing hydrophilic groups (e.g., hydroxyl or amine) during synthesis. For example, Schiff base intermediates derived from aniline and ethoxymethylene malonic ester yield water-soluble 4-quinolones with antiproliferative activity. Stability studies under physiological pH (e.g., 7.4) and metabolic profiling (e.g., cytochrome P450 assays) are critical for drug design .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the solid-state stability of this compound?

  • Methodological Answer : X-ray crystallography reveals that N–H⋯N hydrogen bonds dimerize molecules, while π-π interactions between quinoline rings (centroid distances ~3.94 Å) enhance crystal packing. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability, with degradation temperatures correlated to intermolecular bond strength .

Q. What computational tools are effective in predicting the bioactivity of fluorinated 4-quinolones?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., DNA gyrase for antimicrobial activity). Quantitative Structure-Activity Relationship (QSAR) studies using fluorine’s electronegativity and Hammett constants correlate substituent effects with bioactivity. ADMET predictors evaluate toxicity and bioavailability .

Methodological Considerations

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Combine multiple techniques:
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
  • Compare experimental HRMS data with theoretical isotopic patterns to confirm molecular formula.
  • Validate crystallographic data against Cambridge Structural Database (CSD) entries for analogous compounds .

Q. What safety protocols are critical when handling fluorinated and sulfonylated quinolones?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation of fine powders.
  • Wear nitrile gloves and lab coats to prevent dermal exposure.
  • Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of sulfone groups.
  • Dispose of waste via incineration or licensed hazardous waste services .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.